3-(6-Cyano-2-pyridyl)propyl acetate
Description
3-(6-Cyano-2-pyridyl)propyl acetate is a pyridine derivative characterized by a cyano group at the 6-position of the pyridine ring and an acetate ester attached via a three-carbon propyl chain. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the cyano group and ester functionality, which may influence solubility, reactivity, and biological activity.
Properties
CAS No. |
501379-26-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(6-cyanopyridin-2-yl)propyl acetate |
InChI |
InChI=1S/C11H12N2O2/c1-9(14)15-7-3-6-10-4-2-5-11(8-12)13-10/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
DEQHDLYVOWHXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=NC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Halogenated Pyridines
- Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate (CAS entry from ): Features a chloro substituent at the 6-position and a pivalamido group at the 5-position. The pivalamido group introduces steric bulk, reducing solubility in polar solvents .
- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (): Bromine at the 6-position and chlorine at the 2-position create a highly electron-deficient pyridine ring. Bromine’s larger atomic radius may lead to distinct crystal packing compared to cyano-substituted analogs .
(b) Fluorinated Pyridines
- (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): Combines cyano and fluoro substituents, enhancing both electron-withdrawing effects and metabolic stability. The fluorine atom may improve bioavailability compared to non-halogenated derivatives .
Ester Chain Modifications
(a) Methyl Acrylate Derivatives
- Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): The methyl ester and acrylate backbone shorten the alkyl chain compared to the propyl acetate group in the target compound.
(b) Acetate vs. Other Ester Groups
- 3-{2-(1-Azulyl)ethoxy}propyl acetate (): Contains an azulene moiety linked via an ethoxypropyl chain to acetate. The azulene group introduces aromaticity and UV-vis absorption properties absent in cyano-pyridyl derivatives .
Functional Group Additions
- 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acetate (CAS 1346575-64-1, ): Features an aminomethyl group and a propyl chain on a pyridinone core. The pyridinone ring (vs. pyridine) increases hydrogen-bonding capacity, enhancing solubility in aqueous media. The acetate group here may act as a protecting group for the amine during synthesis .
Comparative Data Table
Research Implications and Gaps
- The cyano group in 3-(6-Cyano-2-pyridyl)propyl acetate likely confers reactivity akin to nitriles in other pyridine derivatives, such as participation in cycloaddition or hydrolysis reactions.
- Limited evidence on this specific compound necessitates extrapolation from analogs.
- Further studies should explore synthesis routes, stability under physiological conditions, and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
